molecular formula C11H12N2OS2 B2699969 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide CAS No. 853892-08-7

3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2699969
CAS No.: 853892-08-7
M. Wt: 252.35
InChI Key: VKUFMPPDJSEITI-UHFFFAOYSA-N
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Description

3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide is an organic compound that features a thiophene ring substituted with a methyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation Reaction: The final step involves the amidation of the thiophene and thiazole intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles like amines and alcohols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and substituted amides.

Scientific Research Applications

3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)phenol
  • 4-(5-methylthiophen-2-yl)-1,3-thiazol-2-ylmethanamine

Uniqueness

3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-8-2-3-9(16-8)4-5-10(14)13-11-12-6-7-15-11/h2-3,6-7H,4-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUFMPPDJSEITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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